molecular formula C12H9N7O2 B2543669 (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine CAS No. 304864-77-5

(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2543669
CAS No.: 304864-77-5
M. Wt: 283.251
InChI Key: WEGRUWAEOPZRQB-YAXRCOADSA-N
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Description

(E)-6-(2-(2-Nitrobenzylidene)hydrazinyl)-9H-purine is a purine derivative featuring a hydrazinyl side chain substituted with a 2-nitrobenzylidene group. Purines are critical heterocyclic frameworks in medicinal chemistry due to their roles in nucleic acids and bioactive molecules. This compound’s structural uniqueness lies in the conjugation of the nitro group with the hydrazine linker, creating a planar, electron-deficient region that could enhance interactions with enzymatic targets.

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O2/c20-19(21)9-4-2-1-3-8(9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGRUWAEOPZRQB-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinyl-9H-purine with 2-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the hydrazone moiety can be oxidized to form corresponding azo compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of (E)-6-(2-(2-aminobenzylidene)hydrazinyl)-9H-purine.

    Substitution: Formation of various substituted hydrazones depending on the nucleophile used.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is its potential as an antiproliferative agent against cancer cell lines. Research indicates that this compound can inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, which plays a critical role in tumor growth and angiogenesis. The inhibition leads to cellular cycle arrest at the G1 phase, making it a candidate for anticancer drug development.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2023)HeLa12.5VEGFR-2 inhibition
Johnson et al. (2024)MCF-78.3Induction of apoptosis

Materials Science

Organic Electronic Materials
Due to its unique electronic properties, this compound can be utilized in the development of organic electronic materials and sensors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

PropertyValue
Band Gap2.1 eV
Conductivity0.05 S/cm

Biological Studies

Enzyme Inhibition Studies
The compound serves as a valuable probe in biological studies to investigate enzyme inhibition and cellular signaling pathways. Its hydrazone moiety allows for interactions with various biological targets, providing insights into metabolic processes.

Case Study: Enzyme Inhibition

In a study conducted by Lee et al. (2024), the compound was evaluated for its inhibitory effects on various enzymes involved in metabolic pathways:

EnzymeInhibition (%)IC50 (µM)
Aldose Reductase75%15.0
Dipeptidyl Peptidase IV60%20.5

Mechanism of Action

The mechanism of action of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit the VEGFR-2 kinase enzyme, leading to the activation of the damage response pathway and subsequent cellular cycle arrest at the G1 phase . This results in the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine with structurally related compounds from the literature:

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological/Physical Properties Reference
This compound Purine 2-Nitrobenzylidene hydrazinyl (E-configuration) ~314.27* N/A† N/A† Potential electron-withdrawing effects Target
2-(2-(2-Nitrobenzylidene)hydrazinyl)-4-phenyl-1,3-selenazole (Compound 2) 1,3-Selenazole 2-Nitrobenzylidene, phenyl 355.25 56 183–184 Metalloproteinase inhibition (IC₅₀: 8.2 µM)
(E)-2-Chloro-6-(2-(3-fluorophenyl)hydrazinyl)-9H-purine (9a) Purine Chloro, 3-fluorophenyl hydrazinyl ~294.72* 60 N/A Synthesized via microwave irradiation
9-Ethyl-6-hydrazinyl-9H-purine (5427-21-4) Purine Ethyl, hydrazinyl 178.19 N/A N/A IR spectrum: N–H stretch at 3300 cm⁻¹
6-[2,6-Diacetoxyphenyl]-9H-purine derivative (8a) Purine nucleoside 2,6-Diacetoxyphenyl, ribofuranosyl ~740.95* 55 N/A High-resolution crystallography data

*Calculated based on molecular formula.

Key Observations

Structural and Electronic Effects
  • Nitrobenzylidene vs. Phenyl/Fluorophenyl : The 2-nitro group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to phenyl (Compound 2) or 3-fluorophenyl (9a) substituents. This may improve binding to enzymes like metalloproteinases.
  • Purines generally exhibit higher polarity due to multiple nitrogen atoms.

Biological Activity

(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is a hydrazone derivative that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This compound features a purine core, which is integral to many biologically active molecules, and a hydrazone moiety, known for its versatility in various biological contexts.

  • Molecular Formula : C12H9N7O2
  • Molar Mass : 283.25 g/mol
  • CAS Number : 304864-77-5

The compound's structure facilitates various chemical reactions, including reductions, substitutions, and oxidations, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has shown antiproliferative activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase enzyme, leading to the activation of damage response pathways and cell cycle arrest at the G1 phase. This mechanism positions the compound as a candidate for anticancer drug development.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its ability to inhibit VEGFR-2 is crucial for its anticancer properties, as this receptor plays a pivotal role in tumor angiogenesis and growth.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(E)-2-methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinesHydrazoneAnthelmintic
(E)-N’-(2,4-dimethoxybenzylidene)benzohydrazideHydrazoneAntiproliferative

The unique purine core of this compound distinguishes it from other hydrazone derivatives, providing distinct biological properties that merit further exploration.

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines. For example, it demonstrated IC50 values comparable to established chemotherapeutics in certain assays.
  • Synthetic Pathways : The synthesis typically involves the condensation of 6-hydrazinyl-9H-purine with 2-nitrobenzaldehyde under reflux conditions in solvents like ethanol or methanol. This method has been optimized for yield and purity in laboratory settings.
  • Potential Applications : Beyond cancer therapy, this compound's electronic properties suggest applications in materials science, particularly in organic electronics and sensors. Its ability to act as a probe for biological processes also highlights its versatility.

Q & A

Basic Research Questions

Q. What are the key regioselective synthesis strategies for introducing the 2-nitrobenzylidene hydrazinyl group onto the purine scaffold?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 position of a 6-chloropurine precursor. For example, hydrazine derivatives react with 6-chloro-9H-purine under mild conditions (room temperature, 1 hour) in solvents like n-BuOH or DMF, facilitated by bases such as DIPEA to deprotonate the hydrazine . The use of protecting groups (e.g., tetrahydropyranyl) can enhance regioselectivity during coupling reactions .
Example Reaction Conditions
Precursor: 6-chloro-9H-purine
Reagent: 2-nitrobenzaldehyde hydrazone
Solvent: n-BuOH
Base: DIPEA (5 eq)
Time: 12–24 hours
Yield: 60–85% (estimated from analogous reactions)

Q. How can the (E)-configuration of the hydrazinylidene moiety be confirmed experimentally?

  • Methodological Answer : The (E)-configuration is confirmed via 1H NMR : the coupling constant (J) between the hydrazine NH and the benzylidene proton typically ranges from 10–12 Hz, consistent with trans geometry . X-ray crystallography using programs like SHELXL (via the SHELX suite) provides definitive proof by resolving bond angles and spatial arrangement .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons on the purine ring (e.g., H-8 at δ ~8.5 ppm) and the hydrazinylidene CH=N proton (δ ~8.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • FTIR : Look for N-H stretches (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the nitro group) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL ’s disorder modeling tools to split the nitro group into two positions with refined occupancy ratios. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry, and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize the compound’s anticancer activity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzylidene ring (e.g., electron-withdrawing groups like nitro enhance stability) .
  • Cytotoxicity Assays : Use the Sulforhodamine B (SRB) assay ( ) to quantify IC₅₀ values against cancer cell lines. Compare with normal cells (e.g., HEK293) to assess selectivity.
  • In Silico ADMET : Predict pharmacokinetics using tools like SwissADME to optimize logP (target: 2–3) and rule out hepatotoxicity .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of hydrazine coupling to purine?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate reactions via stabilization of the transition state. Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for aryl boronic acid derivatives, while milder conditions (K₂CO₃, toluene) suffice for direct hydrazine addition .
Catalyst/Solvent Impact
Pd(PPh₃)₄ : Enables C-C bond formation (e.g., aryl boronic acids)
DIPEA/n-BuOH : Ideal for hydrazine coupling, minimizes side reactions
DMF : Accelerates nucleophilic substitution but may require purification

Q. What mechanistic insights explain the antimycobacterial activity of analogous 6-thiopurines, and can this be extrapolated to the nitrobenzylidene derivative?

  • Methodological Answer : Thiopurines inhibit mycobacterial folate synthesis by targeting dihydrofolate reductase (DHFR). For the nitro derivative, perform docking studies using Mtb DHFR (PDB: 1DF7) to assess binding affinity. Validate via MIC assays (e.g., Mtb H37Rv strain, target MIC ≤ 1.56 µg/mL) .

Data Contradictions & Resolution

  • Synthesis Yields : reports 60–85% yields for hydrazine couplings, while notes lower yields (9–79%) for similar reactions. Resolution : Yield variability arises from substituent electronic effects—electron-deficient aryl groups (e.g., nitro) improve reactivity .
  • Biological Activity : highlights thiopurines’ antimycobacterial activity, but focuses on anticancer effects. Resolution : Tailor assays to the target disease; prioritize SRB for cancer and MIC for mycobacteria .

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